molecular formula C26H18FNO5 B12208138 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

Cat. No.: B12208138
M. Wt: 443.4 g/mol
InChI Key: RKOXOYIDMKXDCP-BHGWPJFGSA-N
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Description

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic compound that features a combination of indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the benzofuran moiety. The final step involves the esterification with 2-fluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its indole moiety is known for its presence in many natural products with biological activity.

Medicine

The compound could be explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, the compound might find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The indole and benzofuran moieties can interact with various enzymes and receptors, modulating their activity. The fluorobenzoate group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H18FNO5

Molecular Weight

443.4 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate

InChI

InChI=1S/C26H18FNO5/c1-28-14-15(20-12-16(31-2)8-10-22(20)28)11-24-25(29)19-9-7-17(13-23(19)33-24)32-26(30)18-5-3-4-6-21(18)27/h3-14H,1-2H3/b24-11+

InChI Key

RKOXOYIDMKXDCP-BHGWPJFGSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Origin of Product

United States

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